molecular formula C27H32Si B11945904 Tribenzyl(cyclohexyl)silane CAS No. 18848-69-6

Tribenzyl(cyclohexyl)silane

Cat. No.: B11945904
CAS No.: 18848-69-6
M. Wt: 384.6 g/mol
InChI Key: AUYZAXBUCDOOSI-UHFFFAOYSA-N
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Description

Tribenzyl(cyclohexyl)silane is an organosilicon compound characterized by a silicon atom bonded to three benzyl groups and one cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzyl(cyclohexyl)silane can be synthesized through a hydrosilylation reaction. One common method involves the reaction of cyclohexene with tribenzylsilane in the presence of a platinum catalyst, such as chloroplatinic acid, under ultraviolet light irradiation. This reaction proceeds efficiently at temperatures up to 70°C, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound typically involves similar hydrosilylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(cyclohexyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can participate in reduction reactions, often using silanes as reducing agents.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silane derivatives.

    Substitution: Functionalized silane compounds with various organic groups.

Scientific Research Applications

Tribenzyl(cyclohexyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which tribenzyl(cyclohexyl)silane exerts its effects involves the formation and cleavage of silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various organic groups, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(cyclohexyl)silane
  • Tris(trimethylsilyl)silane

Comparison

Tribenzyl(cyclohexyl)silane is unique due to the presence of three benzyl groups and one cyclohexyl group, which confer distinct steric and electronic properties. Compared to trimethyl(phenyl)silane and trimethyl(cyclohexyl)silane, this compound offers greater versatility in organic synthesis due to its ability to undergo multiple types of chemical reactions. Tris(trimethylsilyl)silane, on the other hand, is primarily used as a radical-based reducing agent .

Properties

CAS No.

18848-69-6

Molecular Formula

C27H32Si

Molecular Weight

384.6 g/mol

IUPAC Name

tribenzyl(cyclohexyl)silane

InChI

InChI=1S/C27H32Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-3,5-10,13-18,27H,4,11-12,19-23H2

InChI Key

AUYZAXBUCDOOSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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